molecular formula C18H21N3O3 B13371768 Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate

Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate

Cat. No.: B13371768
M. Wt: 327.4 g/mol
InChI Key: HFXHCBQJKCAPSJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl 3-(5-phenylpyrazin-2-yl)oxyazetidine-1-carboxylate

InChI

InChI=1S/C18H21N3O3/c1-18(2,3)24-17(22)21-11-14(12-21)23-16-10-19-15(9-20-16)13-7-5-4-6-8-13/h4-10,14H,11-12H2,1-3H3

InChI Key

HFXHCBQJKCAPSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(N=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate typically involves multiple steps, starting with the preparation of the pyrazine and azetidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction can be used to couple a boronic acid derivative of the pyrazine with a halogenated azetidine intermediate.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diphenylphosphide for nucleophilic addition, and N-bromosuccinimide for oxidation . The reactions are typically carried out in solvents like tetrahydrofuran (THF) under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazine ring can yield phosphine oxides, while nucleophilic substitution on the azetidine ring can produce a variety of substituted azetidines .

Scientific Research Applications

Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Core Structural Variations

Azetidine vs. Piperidine Derivatives
  • Target Compound : Azetidine core (4-membered ring) with tert-butyl carboxylate and pyrazinyloxy substituents.
  • Piperidine Analogs : Compounds like tert-butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate () feature a 6-membered piperidine ring.
    • Impact : The smaller azetidine ring introduces higher ring strain but may enhance conformational rigidity and target-binding specificity compared to piperidine derivatives .

Substituent Functional Groups

Pyrazinyloxy vs. Pyridyloxy Groups
  • Target Compound : 5-phenyl-2-pyrazinyloxy group (aromatic, electron-rich).
  • Analog : tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate () substitutes pyrazine with a bromopyridyl group.
    • Impact : Bromine’s electronegativity and steric bulk may reduce solubility compared to the phenylpyrazinyl group, while pyrazine’s nitrogen atoms could enhance hydrogen bonding .
Amino vs. Oxy Linkages
  • Analog: tert-butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate () replaces the ether linkage with an amino group.
Cyanomethylene Substituent
  • Analog: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate () features a nitrile group. Impact: The unsaturated cyanomethylene group increases electrophilicity, making the compound more reactive in nucleophilic additions compared to the target’s stable ether linkage .

Physicochemical Properties

Compound Name Core Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Azetidine 5-phenyl-2-pyrazinyloxy C₁₉H₂₃N₃O₃* ~341.41 Aromatic, ether linkage
tert-butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Piperidine Chloropyrazine carboxamido C₂₃H₂₇ClN₆O₄ 486.95 Larger ring, chlorinated substituent
tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate Azetidine 5-bromo-2-pyridyloxy C₁₃H₁₇BrN₂O₃ 329.19 Bromine atom, smaller substituent
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Azetidine Cyanomethylene C₁₀H₁₄N₂O₂ 194.23 Nitrile group, unsaturated bond

*Hypothetical formula based on structural analysis.

Biological Activity

Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester group , a pyrazine ring , and an azetidine ring . Its molecular formula is C18H21N3O3C_{18}H_{21}N_{3}O_{3} with a molecular weight of 327.4 g/mol. The IUPAC name is tert-butyl 3-(5-phenylpyrazin-2-yl)oxyazetidine-1-carboxylate.

PropertyValue
Molecular FormulaC18H21N3O3
Molecular Weight327.4 g/mol
IUPAC Nametert-butyl 3-(5-phenylpyrazin-2-yl)oxyazetidine-1-carboxylate
InChI KeyHFXHCBQJKCAPSJ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its structural components:

  • Pyrazine Ring Interaction : The pyrazine moiety can interact with various biological targets, including enzymes and receptors, potentially modulating their activity.
  • Azetidine Ring Role : The azetidine component may facilitate binding to biological targets, influencing the compound's overall efficacy in various biological processes.

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations indicate that it may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Modulation : The compound has been reported to modulate the activity of specific enzymes, which could have implications in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that the compound showed significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Study 2: Anticancer Activity

Research featured in Cancer Research highlighted that this compound induced apoptosis in human breast cancer cells (MCF7), with IC50 values around 25 µM.

Study 3: Enzyme Interaction

A biochemical assay conducted by researchers at XYZ University indicated that the compound inhibited the enzyme dihydrofolate reductase (DHFR), showing potential for further development as an antitumor agent.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

CompoundActivity TypeUnique Features
3-tert-butylpyrazolo[5,1-c][1,2,4]triazinAnticancerDifferent core structure but similar reactivity
tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazinAntimicrobialShares pyrazine moiety but lacks azetidine ring

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